molecular formula C8H4FNO2 B1343861 4-Fluoroisoindoline-1,3-dione CAS No. 51108-29-3

4-Fluoroisoindoline-1,3-dione

Cat. No. B1343861
CAS RN: 51108-29-3
M. Wt: 165.12 g/mol
InChI Key: ROFGDCOBISHGRK-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline-1,3-dione is a synthetic chemical compound . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It has been shown to inhibit NF-κB activation in vitro . It is a competitive inhibitor of the p65 subunit of NF-κB and functions by binding to the cysteine residue on the p65 subunit .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular structure of 4-Fluoroisoindoline-1,3-dione is represented by the linear formula C8H4FNO2 . The structures of the compounds synthesized from it were confirmed by 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluoroisoindoline-1,3-dione derivatives include substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

4-Fluoroisoindoline-1,3-dione has a molecular weight of 165.12 . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

  • Summary of the Application : N-isoindoline-1,3-dione heterocycles, which include 4-Fluoroisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown diverse chemical reactivity and promising applications .
  • Methods of Application : The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results or Outcomes : The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Cancer Treatment

  • Summary of the Application : A series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
  • Methods of Application : The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .
  • Results or Outcomes : The inhibitory activity of one of the compounds, 5b, reached a beneficial level .

Herbicides

  • Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use in the production of herbicides .
  • Methods of Application : The specific methods of application in herbicides are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
  • Results or Outcomes : The potential of these compounds in herbicides is recognized, but specific results or outcomes are not provided in the source .

Colorants and Dyes

  • Summary of the Application : These compounds have potential use in the production of colorants and dyes .
  • Methods of Application : The specific methods of application in colorants and dyes are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
  • Results or Outcomes : The potential of these compounds in colorants and dyes is recognized, but specific results or outcomes are not provided in the source .

Polymer Additives

  • Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use as additives in polymers .
  • Methods of Application : The specific methods of application in polymer additives are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
  • Results or Outcomes : The potential of these compounds as polymer additives is recognized, but specific results or outcomes are not provided in the source .

Photochromic Materials

  • Summary of the Application : These compounds have potential use in the production of photochromic materials .
  • Methods of Application : The specific methods of application in photochromic materials are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
  • Results or Outcomes : The potential of these compounds in photochromic materials is recognized, but specific results or outcomes are not provided in the source .

Organic Synthesis

  • Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use in organic synthesis .
  • Methods of Application : The specific methods of application in organic synthesis are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .
  • Results or Outcomes : The potential of these compounds in organic synthesis is recognized, but specific results or outcomes are not provided in the source .

Antipsychotic Agents

  • Summary of the Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .
  • Results or Outcomes : The potential of these compounds as antipsychotic agents is recognized, but specific results or outcomes are not provided in the source .

Alzheimer’s Disease Treatment

  • Summary of the Application : The inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
  • Results or Outcomes : The potential of these compounds in Alzheimer’s disease treatment is recognized, but specific results or outcomes are not provided in the source .

Safety And Hazards

The safety information for 4-Fluoroisoindoline-1,3-dione indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGDCOBISHGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622222
Record name 4-Fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoindoline-1,3-dione

CAS RN

51108-29-3
Record name 4-Fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon, 10.0 g (60.2 mmol) of 4-fluoro-2-benzofuran-1,3-dione were stirred at 130° C. in 50 ml of formamide for 1 h. The cooled reaction mixture was then added to ice-water. A solid precipitated out. This solid was filtered off with suction and washed with water. The product was dried under high vacuum. This gave 8.3 g (83% of theory) of the target compound.
Quantity
10 g
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50 mL
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[Compound]
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

500 parts (2.739 moles) of 3-chlorophthalic anhydride and 49.9 parts of thionyl chloride are added to 820 parts of sulfolane, while stirring. The mixture is stirred for 30 minutes at 100° C., after which the evolution of gas is complete. Excess thionyl chloride is stripped off under reduced pressure from a water pump, after which 175 parts of potassium fluoride are added and stirring is continued for 6 hours at 210° C. The mixture is cooled to 60° C., and 82 parts (1.37 moles) of urea are then added. The mixture is stirred for 1 hour 30 minutes at 130° C., when evolution of gas is complete, after which stirring is continued for a further 15 minutes at 170° C. The mixture is then cooled to room temperature, 300 parts of acetone are added, while stirring, and the predominantly inorganic precipitate is filtered off under suction. The filtrate is freed from acetone in a rotary evaporator, and the residue is then distilled over a 10 cm packed column at a bath temperature of 140°-170° C. under 0.4 mbar. The distillation residue is stirred with water, and the product is filtered off under suction, washed with methyl tert.-butyl ether and dried, 382 parts (84.5% of theory) of 3-fluorophthalimide of melting point 176°-179° C. being obtained. By treating the inorganic residue with 300 parts of acetone, separating off the extract and evaporating it down under reduced pressure, a further 29 parts (6.8% of theory) of 3-fluorophthalimide of melting point 166°-178° C. are isolated.
Quantity
2.739 mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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1.37 mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
84.5%

Synthesis routes and methods III

Procedure details

A mixture of 49.8 parts (0.3 mole) of 3-fluorophthalic anhydride and 9.9 parts (0.165 mole) of urea in 126 parts of sulfolane is heated at 125°-130° C., while stirring. The mixture is stirred for 30 minutes, when the evolution of carbon dioxide is complete, after which stirring is continued for a further 15 minutes at 168° C. The solvent is distilled off (98 parts) at a bath temperature of 130°-160° C. under 0.3 mbar. A gas chromatogram shows that it contains 2.75 parts of 3-fluorophthalimide. The distillation residue is triturated with water, and the product is filtered off under suction, washed and dried, 44.5 parts of 3-fluorophthalimide of melting point 179°-182° C. being obtained. The total yield is 47.25 parts (95.3% of theory) of 3-fluorophthalimide.
[Compound]
Name
49.8
Quantity
0 (± 1) mol
Type
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0.3 mol
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0.165 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
101
Citations
W Gao, X Li, D Ren, S Sun, J Huo, Y Wang, L Chen… - Molecules, 2019 - mdpi.com
Protoporphyrinogen oxidase (PPO) has been identified as one of the most promising targets for herbicide discovery. A series of novel phthalimide derivatives were designed by …
Number of citations: 10 www.mdpi.com
B Sun, X Liu, T Ji, X Zhan, L Mao, P Deng… - Heterocyclic …, 2022 - degruyter.com
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized …
Number of citations: 2 www.degruyter.com
SS Sankhe, NR Chindarkar - Rasayan Journal of Chemistry, 2021 - rasayanjournal.co.in
In the present study, derivatives of imidazole-isoindoline-1, 3-dione were synthesized by cyclization of benzil, 4-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid at …
Number of citations: 3 rasayanjournal.co.in
F Cao, S de Weerd, D Chen, MRH Zwinderman… - European journal of …, 2020 - Elsevier
Histone deacetylases (HDACs) play important roles in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Unravelling of and interfering with the …
Number of citations: 55 www.sciencedirect.com
M Zheng, Y Liu, C Wu, K Yang, Q Wang, Y Zhou… - Bioorganic …, 2021 - Elsevier
Protein tyrosine phosphatase SHP2 is a member of PTPs family associated with cancer such as leukemia, non-small cell lung cancer, breast cancer, and so on. SHP2 is a promising …
Number of citations: 35 www.sciencedirect.com
X Han, L Zhao, W Xiang, C Qin, B Miao… - Journal of medicinal …, 2021 - ACS Publications
Proteolysis targeting chimera (PROTAC) small-molecule degraders have emerged as a promising new type of therapeutic agents, but the design of PROTAC degraders with excellent …
Number of citations: 65 pubs.acs.org
Y Wang, L Han, F Liu, F Yang, X Jiang, H Sun… - Colloids and Surfaces B …, 2020 - Elsevier
Anaplastic lymphoma kinase (ALK) is a major target in treating non-small-cell lung cancer, and several ALK inhibitors have been developed to antagonize its kinase activity. However, …
Number of citations: 29 www.sciencedirect.com
H Li, L Wang, F Cao, D Yu, J Yang, X Yu… - Frontiers in …, 2022 - frontiersin.org
Gastric cancer (GC) is one of the main causes of death worldwide, and its occurrence and development mechanism is a complex process involving multiple genes and multiple signals. …
Number of citations: 4 www.frontiersin.org
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - European journal of …, 2018 - Elsevier
In the present study, a series of multi-target N-substituted cyclic imide derivatives which possessed potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties were …
Number of citations: 17 www.sciencedirect.com
L Li, Y Wu, Z Yang, C Xu, H Zhao, J Liu, J Chen… - Bioorganic …, 2021 - Elsevier
A series of KRAS G12C-targeting PROTACs (PROteolysis TArgeting Chimeras) were designed and synthesized based on KRas G12C-IN-3 (a KRAS G12C inhibitor) and pomalidomide …
Number of citations: 16 www.sciencedirect.com

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